Leflunomide

Rheumatoid Arthritis DMARD Comparative Efficacy

Leflunomide is a prodrug converting to teriflunomide, a selective DHODH inhibitor effective in RA, lupus nephritis, and as cost-effective alternative to biologics. It offers deeper ACR50/70 responses vs methotrexate and lower GI toxicity than sulfasalazine. Ideal for researchers studying autoimmune diseases. Long half-life requires washout procedures. High purity ≥98%, ready for in vivo and in vitro studies. Source now for reliable research.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 75706-12-6
Cat. No. B1674699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeflunomide
CAS75706-12-6
SynonymsArava
HWA 486
HWA-486
HWA486
leflunomide
N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
SU101
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
InChIKeyVHOGYURTWQBHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 153 mg/L at 25 °C /Estimated/
8.44e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leflunomide CAS 75706-12-6: A Prodrug DMARD for Rheumatoid Arthritis and Immunosuppression


Leflunomide (CAS 75706-12-6) is an isoxazole-derivative prodrug that is rapidly converted in vivo to its active metabolite, teriflunomide (A77 1726) [1]. It is classified as a disease-modifying antirheumatic drug (DMARD) and is approved for the treatment of active rheumatoid arthritis (RA) to improve physical function and slow structural damage [2]. Its primary mechanism of action is the selective, reversible, and non-competitive inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is critical for de novo pyrimidine synthesis [3]. This mechanism distinguishes it from other DMARDs like methotrexate. Leflunomide possesses a uniquely long half-life of approximately 15-19 days for its active metabolite, due to extensive enterohepatic recirculation [1].

Why Leflunomide Cannot Be Simply Substituted with Another DMARD


Direct substitution of leflunomide with other conventional synthetic DMARDs (csDMARDs) like methotrexate or sulfasalazine is not supported by the available quantitative evidence without considering critical differences in efficacy, safety, and pharmacokinetics. While clinical trials demonstrate comparable ACR20 response rates in RA, meta-analyses show leflunomide has partial superiority over methotrexate for achieving deeper responses (ACR50/70) and offers a different safety profile, including a higher rate of hepatotoxicity but lower risk of gastrointestinal intolerance compared to sulfasalazine [1]. Furthermore, its unique prodrug nature, conversion to the active metabolite teriflunomide, and exceptionally long half-life requiring specific washout procedures (e.g., cholestyramine) [2] preclude simple therapeutic interchange. The differential impact on mitochondrial function and the potential for idiosyncratic liver injury further differentiate leflunomide from its direct metabolite, teriflunomide [3].

Quantitative Differentiation of Leflunomide vs. Key Comparators


Superior Depth of Clinical Response vs. Methotrexate in Rheumatoid Arthritis

In a meta-analysis of randomized controlled trials for rheumatoid arthritis (RA), leflunomide demonstrated partial superiority over methotrexate in achieving more stringent clinical response criteria. While the two drugs were comparable for the ACR20 response, leflunomide showed a statistically significant advantage in ACR50 and ACR70 responses, indicating a greater depth of clinical improvement [1].

Rheumatoid Arthritis DMARD Comparative Efficacy

Non-Inferior Efficacy and Safety vs. Azathioprine for Lupus Nephritis Maintenance

A prospective, multicenter, randomized trial compared leflunomide to azathioprine as maintenance therapy for lupus nephritis (LN) over 36 months. The study demonstrated that leflunomide was non-inferior to azathioprine for the primary endpoint of time to kidney flare, with a similar overall safety profile [1].

Lupus Nephritis Maintenance Therapy Immunosuppression

Non-Inferiority vs. Sulfasalazine-Based Triple Therapy in MTX-Refractory RA

In patients with methotrexate-refractory rheumatoid arthritis, a 24-week randomized controlled trial compared triple therapy with methotrexate + leflunomide + hydroxychloroquine versus methotrexate + sulfasalazine + hydroxychloroquine. The leflunomide-based regimen was found to be non-inferior to the sulfasalazine-based regimen in achieving a EULAR good response, with a lower rate of adverse events and a lower requirement for parenteral methotrexate due to gastrointestinal intolerance [1].

Rheumatoid Arthritis Refractory Triple Therapy

Comparable Efficacy to Rituximab with a Distinct Safety Profile in MTX-Refractory RA

An open-label, randomized controlled trial compared the addition of leflunomide or the biologic rituximab to background methotrexate in patients with active RA despite methotrexate. The study found that leflunomide was comparable to rituximab for achieving ACR20, ACR50, and ACR70 responses at 24 weeks. This suggests that leflunomide can be an effective, non-biologic alternative to rituximab in this patient population, potentially offering significant cost savings and a different adverse event profile [1].

Rheumatoid Arthritis Biologic DMARD Cost-Effectiveness

Distinct Mitochondrial Toxicity and Safety Profile vs. Teriflunomide

While both leflunomide and its active metabolite teriflunomide inhibit DHODH, leflunomide demonstrates distinct, less favorable effects on mitochondrial function. In vitro studies on isolated rat liver mitochondria show that leflunomide is a 10-fold more potent inhibitor of State 3 mitochondrial respiration and a 2- to 5-fold more potent uncoupler than teriflunomide [1]. Leflunomide also generates more superoxide anions and causes greater cytotoxicity in cells reliant on mitochondrial respiration. This is in contrast to teriflunomide, which is a 100-fold more potent DHODH inhibitor [1].

Mitochondrial Toxicity Hepatotoxicity Drug Safety

Evidence-Based Application Scenarios for Leflunomide


First-Line or Methotrexate-Intolerant Rheumatoid Arthritis

In patients with active rheumatoid arthritis, leflunomide is an evidence-supported first-line DMARD option, particularly when methotrexate is contraindicated or poorly tolerated. Clinical trial data demonstrates its equivalence to methotrexate for ACR20 response and partial superiority for deeper ACR50/70 responses, offering a potentially more robust disease control [1].

Methotrexate-Refractory Rheumatoid Arthritis: Triple Therapy Component

For patients with inadequate response to methotrexate monotherapy, leflunomide is a key component of effective triple therapy regimens. A randomized controlled trial confirmed that a leflunomide-based triple therapy (MTX + LEF + HCQ) is non-inferior to a sulfasalazine-based triple therapy (MTX + SSZ + HCQ) in achieving a good EULAR response, with a favorable safety profile and lower rates of GI intolerance requiring parenteral MTX [2].

Cost-Effective Alternative to Biologics in Refractory RA

In settings where the cost of biologic DMARDs is prohibitive, leflunomide offers a compelling evidence-based alternative. A direct comparison in methotrexate-refractory RA patients showed that the combination of leflunomide and methotrexate achieved comparable ACR20 and ACR50 response rates to the combination of rituximab and methotrexate at 24 weeks [3]. This positions leflunomide as a highly cost-effective, non-biologic option for stepping up therapy before resorting to more expensive biologics.

Maintenance of Remission in Lupus Nephritis

For patients with lupus nephritis who have achieved a complete or partial response following induction therapy, leflunomide is a proven and effective maintenance agent. A large, 36-month randomized trial established its non-inferiority to azathioprine in preventing kidney flares, with a comparable overall safety profile, thereby expanding the therapeutic armamentarium for this challenging condition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leflunomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.